[4-(trifluoromethyl)phenyl]methyl 4-[6-(2,6-dihydroxy-3-nitrobenzoyl)pyrazolo[1,5-a]pyrimidin-2-yl]benzoate
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Overview
Description
[4-(trifluoromethyl)phenyl]methyl 4-[6-(2,6-dihydroxy-3-nitrobenzoyl)pyrazolo[1,5-a]pyrimidin-2-yl]benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a trifluoromethyl group, a pyrazolo[1,5-a]pyrimidine core, and a benzoate ester, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(trifluoromethyl)phenyl]methyl 4-[6-(2,6-dihydroxy-3-nitrobenzoyl)pyrazolo[1,5-a]pyrimidin-2-yl]benzoate typically involves multi-step organic reactions. The initial steps often include the formation of the pyrazolo[1,5-a]pyrimidine core through cyclization reactions. Subsequent steps involve the introduction of the trifluoromethyl group and the benzoate ester. Common reagents used in these reactions include trifluoromethylating agents, benzoic acid derivatives, and various catalysts to facilitate the cyclization and esterification processes.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification methods such as recrystallization and chromatography would be employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
[4-(trifluoromethyl)phenyl]methyl 4-[6-(2,6-dihydroxy-3-nitrobenzoyl)pyrazolo[1,5-a]pyrimidin-2-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove nitro groups or reduce other functional groups within the molecule.
Substitution: The trifluoromethyl group and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or other reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, [4-(trifluoromethyl)phenyl]methyl 4-[6-(2,6-dihydroxy-3-nitrobenzoyl)pyrazolo[1,5-a]pyrimidin-2-yl]benzoate can be used as a building block for synthesizing more complex molecules
Biology and Medicine
In biology and medicine, this compound could be investigated for its potential as a pharmaceutical agent. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development. Research could focus on its effects on cellular pathways and its potential therapeutic benefits.
Industry
Industrially, the compound could be used in the development of new materials with unique properties. Its trifluoromethyl group and pyrazolo[1,5-a]pyrimidine core might impart desirable characteristics such as increased stability or specific reactivity, making it useful in various applications, including coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of [4-(trifluoromethyl)phenyl]methyl 4-[6-(2,6-dihydroxy-3-nitrobenzoyl)pyrazolo[1,5-a]pyrimidin-2-yl]benzoate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The compound’s structural features, such as the trifluoromethyl group and nitrobenzoyl moiety, could play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzoic acid: This compound shares the trifluoromethyl group and benzoic acid structure but lacks the pyrazolo[1,5-a]pyrimidine core.
3,5-Bis(trifluoromethyl)benzoic acid: Similar in having multiple trifluoromethyl groups but differs in the overall structure.
4-Fluorobenzoic acid: Contains a fluorine atom instead of a trifluoromethyl group, leading to different chemical properties.
Uniqueness
The uniqueness of [4-(trifluoromethyl)phenyl]methyl 4-[6-(2,6-dihydroxy-3-nitrobenzoyl)pyrazolo[1,5-a]pyrimidin-2-yl]benzoate lies in its combination of functional groups and structural elements
Properties
Molecular Formula |
C28H17F3N4O7 |
---|---|
Molecular Weight |
578.5 g/mol |
IUPAC Name |
[4-(trifluoromethyl)phenyl]methyl 4-[6-(2,6-dihydroxy-3-nitrobenzoyl)pyrazolo[1,5-a]pyrimidin-2-yl]benzoate |
InChI |
InChI=1S/C28H17F3N4O7/c29-28(30,31)19-7-1-15(2-8-19)14-42-27(39)17-5-3-16(4-6-17)20-11-23-32-12-18(13-34(23)33-20)25(37)24-22(36)10-9-21(26(24)38)35(40)41/h1-13,36,38H,14H2 |
InChI Key |
VIQXHWIGOQADLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)C2=CC=C(C=C2)C3=NN4C=C(C=NC4=C3)C(=O)C5=C(C=CC(=C5O)[N+](=O)[O-])O)C(F)(F)F |
Origin of Product |
United States |
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